Disodium 9(or 10)-(sulfooxy)stearate
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Overview
Description
Disodium 9(or 10)-(sulfooxy)stearate is a chemical compound that belongs to the class of sulfonated fatty acids. It is a derivative of stearic acid, a common saturated fatty acid found in various animal and plant fats. The compound is characterized by the presence of a sulfooxy group attached to the stearate backbone, which imparts unique properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 9(or 10)-(sulfooxy)stearate typically involves the sulfonation of stearic acid. This process can be carried out using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) as sulfonating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent over-sulfonation.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through continuous sulfonation processes. These processes involve the use of large-scale reactors where stearic acid is continuously fed and reacted with the sulfonating agent. The resulting product is then neutralized with sodium hydroxide (NaOH) to form the disodium salt.
Chemical Reactions Analysis
Types of Reactions
Disodium 9(or 10)-(sulfooxy)stearate can undergo various chemical reactions, including:
Oxidation: The sulfooxy group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to its corresponding alcohol.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted stearates depending on the nucleophile used.
Scientific Research Applications
Disodium 9(or 10)-(sulfooxy)stearate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the study of cell membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the production of cosmetics and personal care products due to its moisturizing properties
Mechanism of Action
The mechanism of action of disodium 9(or 10)-(sulfooxy)stearate is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and stabilization of emulsions. At the molecular level, it interacts with lipid bilayers, altering membrane fluidity and permeability. This interaction can affect various cellular processes, making it useful in both biological and industrial applications .
Comparison with Similar Compounds
Disodium 9(or 10)-(sulfooxy)stearate can be compared with other sulfonated fatty acids and stearates, such as:
Sodium stearate: Commonly used in soap production, lacks the sulfooxy group.
Magnesium stearate: Used as a lubricant in pharmaceutical formulations, has different solubility properties.
Calcium stearate: Employed as a stabilizer in plastics, also lacks the sulfooxy group
The presence of the sulfooxy group in this compound imparts unique properties, such as enhanced solubility and surfactant capabilities, distinguishing it from other similar compounds.
Properties
CAS No. |
68413-72-9 |
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Molecular Formula |
C18H34Na2O6S |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
disodium;9-sulfonatooxyoctadecanoate |
InChI |
InChI=1S/C18H36O6S.2Na/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2 |
InChI Key |
VGTVRFVVWNDJDH-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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